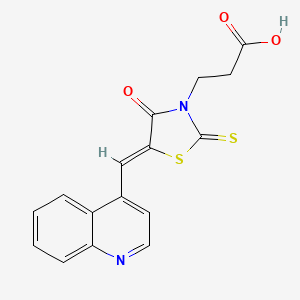

(Z)-3-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Description

This compound belongs to the thiazolidinone family, characterized by a 2-thioxothiazolidin-4-one core modified with a quinolin-4-ylmethylene substituent at position 5 and a propanoic acid moiety at position 2. The Z-configuration of the exocyclic double bond is critical for its bioactivity. Thiazolidinones are renowned for their antimicrobial, antidiabetic, and anticancer properties, with substituents dictating target specificity .

Propriétés

IUPAC Name |

3-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S2/c19-14(20)6-8-18-15(21)13(23-16(18)22)9-10-5-7-17-12-4-2-1-3-11(10)12/h1-5,7,9H,6,8H2,(H,19,20)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIJHGMNWPXQRV-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-3-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings, including experimental data, case studies, and molecular docking results, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring with a quinoline moiety. Its structural formula can be expressed as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In vitro studies have demonstrated that (Z)-3-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid shows promising activity against several bacterial strains, including multidrug-resistant strains.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-3-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | Staphylococcus aureus | 8 µg/mL |

| (Z)-3-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | Escherichia coli | 16 µg/mL |

| Doxorubicin (control) | Various strains | 0.5 - 1 µg/mL |

These results suggest that while the compound exhibits antimicrobial activity, it may not be as potent as established antibiotics like doxorubicin.

Cytotoxicity and Antitumor Effects

The cytotoxic effects of the compound were assessed using various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| K562 (leukemia) | 83.20 ± 2.25 |

| MCF-7 (breast cancer) | >100 |

| HCT116 (colon cancer) | >100 |

These findings indicate that the compound has selective cytotoxicity, particularly against the K562 cell line, while showing limited effects on other cancer types.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Evaluation : A study reported that derivatives of thiazolidinones showed good antibacterial activity against Gram-positive bacteria with MIC values ranging from 2–4 µg/mL, indicating a potential for further development in treating infections caused by resistant strains .

- Cytotoxicity Analysis : Another investigation highlighted that while the compound exhibited some antitumor effects, it did not significantly affect the viability of tumor cells compared to standard treatments like doxorubicin .

- Molecular Docking Studies : Docking studies revealed that the compound interacts favorably with key biological targets such as PPARγ and VEGFR2, suggesting mechanisms through which it may exert its effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Features

Core Structure : All analogs share the 2-thioxothiazolidin-4-one scaffold. Variations arise in the substituents at position 5 (methylene group) and position 3 (acid/ester side chain).

Antimicrobial Activity

- Quinoline Derivative: Predicted to exhibit broad-spectrum activity due to quinoline’s DNA intercalation and topoisomerase inhibition .

- Indolylmethylene Analogs (5b, 5h) : Demonstrated MIC values of 2–8 µg/mL against S. aureus and C. albicans .

- Furan Derivatives : Showed moderate activity (MIC: 16–64 µg/mL) against Gram-positive bacteria but were inactive against Gram-negative strains .

- Chlorinated Phenylpropanoic Acids (1–3): Selective inhibition of E. coli (MIC: 4 µg/mL) and S. albicans .

Antidiabetic Potential

Physicochemical Properties

- Acidity: The propanoic acid moiety (pKa ~4.3) ensures ionization at physiological pH, improving water solubility and target binding .

Structure-Activity Relationship (SAR) Trends

Aromatic Substituents: Quinoline and indole groups enhance antimicrobial activity via π-π interactions with bacterial enzymes . Chlorinated phenyl groups improve selectivity for Gram-negative bacteria .

Side Chain Modifications: Propanoic acid derivatives exhibit better solubility and lower toxicity than ester analogs .

Stereochemistry :

- Z-configuration is critical for maintaining the planar structure required for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.